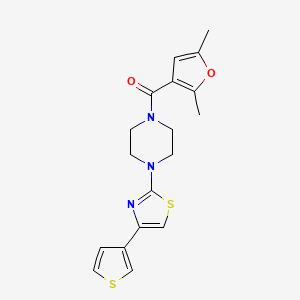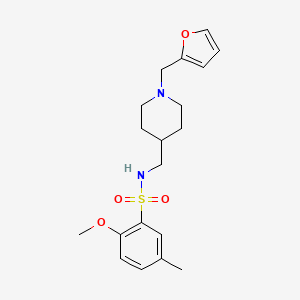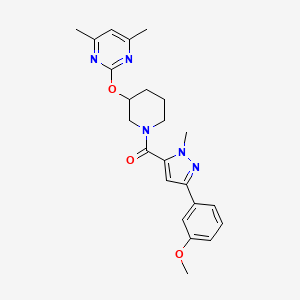
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators in the body. The compound also interacts with the cannabinoid receptors CB1 and CB2, which play a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of COX-2 and LOX enzymes by N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine leads to a decrease in the production of prostaglandins and leukotrienes, which are inflammatory mediators. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells through its interaction with specific proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine has several advantages for laboratory experiments, including its ability to selectively inhibit COX-2 and LOX enzymes and its potential therapeutic applications in various diseases. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine, including the development of more potent and selective inhibitors of COX-2 and LOX enzymes, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its interactions with other proteins and enzymes in the body.
In conclusion, N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of this compound for the development of new therapies.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine involves the reaction of 2,3-dihydroindene-2-carboxylic acid with hydrazine hydrate and then with methyl isocyanate. The resulting compound is then treated with hydrochloric acid to obtain N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory and anti-tumor properties through its interaction with specific enzymes and receptors in the body.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-13(8-14-16)15-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKRWNMPQOAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-1-methyl-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)




![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)